(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methanone group (C=O) bonded to two aromatic rings: one substituted with a chlorine atom and the other with a methoxy and a methyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 27698 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been found to be globally widespread contaminants , suggesting that environmental factors could potentially influence their action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzoyl chloride and 4-methoxy-3-methylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane or carbon disulfide.
Procedure: The 4-chlorobenzoyl chloride is added dropwise to a solution of 4-methoxy-3-methylbenzene and aluminum chloride under stirring. The mixture is then refluxed for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-chlorobenzoic acid and 4-methoxy-3-methylbenzoic acid.
Reduction: (4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-methoxyphenyl)methanone: Lacks the methyl group, which can affect its reactivity and binding properties.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: The hydroxy group can form hydrogen bonds, altering its chemical behavior.
(4-Chlorophenyl)(4-methylphenyl)methanone: The absence of the methoxy group changes its electronic properties and reactivity.
Uniqueness
(4-Chlorophenyl)(4-methoxy-3-methylphenyl)methanone is unique due to the combination of substituents on the aromatic rings. The presence of both methoxy and methyl groups provides a balance of electron-donating effects, influencing its chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methoxy-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUNHTMSLSWKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.